molecular formula C22H22BrNO2 B11607443 3-{5-(4-bromophenyl)-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-2-yl}propanoic acid

3-{5-(4-bromophenyl)-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-2-yl}propanoic acid

Cat. No.: B11607443
M. Wt: 412.3 g/mol
InChI Key: PZKUCBHLMLISTD-UHFFFAOYSA-N
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Description

The compound 3-{5-(4-bromophenyl)-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-2-yl}propanoic acid is a pyrrole-based derivative characterized by a central pyrrole ring substituted with a 4-bromophenyl group at position 5 and a 4-isopropylphenyl group at position 1. The propanoic acid moiety at position 2 contributes to its polar, ionizable nature, making it a candidate for interactions with biological targets or materials science applications.

Properties

Molecular Formula

C22H22BrNO2

Molecular Weight

412.3 g/mol

IUPAC Name

3-[5-(4-bromophenyl)-1-(4-propan-2-ylphenyl)pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C22H22BrNO2/c1-15(2)16-5-9-19(10-6-16)24-20(12-14-22(25)26)11-13-21(24)17-3-7-18(23)8-4-17/h3-11,13,15H,12,14H2,1-2H3,(H,25,26)

InChI Key

PZKUCBHLMLISTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=CC=C2C3=CC=C(C=C3)Br)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-(4-bromophenyl)-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-2-yl}propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative reacts with a boronic acid in the presence of a palladium catalyst.

    Attachment of the Propanoic Acid Moiety: The propanoic acid group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{5-(4-bromophenyl)-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-2-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or amines.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

The biological activity of 3-{5-(4-bromophenyl)-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-2-yl}propanoic acid has been investigated in several studies, revealing its potential as an active pharmaceutical ingredient (API) with various therapeutic applications.

Antioxidant Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antioxidant properties. For instance, studies have shown that modifications to the pyrrole structure can enhance its ability to scavenge free radicals, making it a candidate for formulations aimed at oxidative stress-related conditions .

Anti-inflammatory and Anticancer Properties

The compound's ability to inhibit certain enzymes involved in inflammatory pathways has been explored. Specifically, it may interact with cyclooxygenase (COX) enzymes, which are crucial in mediating inflammation. Additionally, some derivatives have shown promise in inhibiting cancer cell proliferation, suggesting potential applications in oncology .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

  • Antioxidant Screening : A study evaluated several pyrrole derivatives for their antioxidant capacity using various assays. Results indicated that modifications to the structure significantly enhanced antioxidant activity compared to unmodified precursors .
  • Anti-inflammatory Research : In vitro studies demonstrated that certain derivatives could inhibit COX enzymes effectively, leading to reduced inflammatory markers in treated cell lines .
  • Cancer Cell Studies : Research involving cancer cell lines showed that specific modifications of this compound could lead to decreased viability and increased apoptosis in malignant cells, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 3-{5-(4-bromophenyl)-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-2-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It may bind to specific receptors on the cell surface or within the cell, modulating their activity.

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal Transduction: It may interfere with signal transduction pathways, altering cellular responses and functions.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents logP logD H-Bond Acceptors/Donors Polar Surface Area (Ų)
Target compound C₂₁H₂₀BrNO₂ 398.3 4-bromophenyl, 4-isopropylphenyl, propanoic acid 6.03* 3.22* 3 / 1 29.48*
3-[5-(4-Chlorophenyl)-1-ureido-1H-pyrrol-2-yl]-propionic acid () C₁₄H₁₄ClN₃O₃ 307.73 4-chlorophenyl, ureido, propanoic acid N/A N/A 5 / 2 ~75†
3-[5-(4-Bromophenyl)-1-(2,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid () C₂₁H₂₀BrNO₂ 398.3 4-bromophenyl, 2,5-dimethylphenyl, propanoic acid 6.03 3.22 3 / 1 29.48
3-[1-[(Aminocarbothioyl)amino]-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid () C₁₄H₁₄BrN₃O₂S 368.25 4-bromophenyl, thiourea, propanoic acid N/A N/A 4 / 2 ~85†

*Data from (directly measured); †Estimated based on functional groups.

Key Observations:

The thiourea derivative () has a lower molecular weight and additional hydrogen-bonding capacity (thiourea group), likely reducing logP compared to the target compound.

Impact of Halogen Substituents: The 4-bromophenyl group (target) vs. Bromine’s higher atomic weight may also influence crystallinity or spectroscopic properties .

Functional Group Modifications: The ureido group in increases hydrogen-bond donors/acceptors, raising polar surface area (PSA) compared to the target compound. This modification could improve aqueous solubility but reduce blood-brain barrier penetration .

Heterocyclic Core Variations

Pyrazoline derivatives (e.g., ) replace the pyrrole ring with a dihydropyrazole core. These compounds exhibit notable biological activities (antitumor, antimicrobial) due to the conjugated N-heterocycle and substituent flexibility. However, the saturated pyrazoline ring may reduce aromatic stacking interactions compared to pyrrole derivatives .

Biological Activity

3-{5-(4-bromophenyl)-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-2-yl}propanoic acid is a synthetic compound with a complex structure that suggests potential biological activities. This article explores its biological activity, specifically focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H18BrN1O3C_{21}H_{18}BrN_{1}O_{3} with a molecular weight of 412.28 g/mol. The structure includes a pyrrole ring and bromophenyl substituents, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC21H18BrN3O3
Molecular Weight412.28 g/mol
LogP4.6409
Polar Surface Area43.606 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of bromophenyl and pyrrole have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the bromine atom is often correlated with enhanced cytotoxicity due to increased lipophilicity and potential interactions with cellular targets.

Case Study:
In a study examining related compounds, it was found that the presence of the bromophenyl group significantly increased the potency against breast cancer cell lines (IC50 values below 10 µM) . This suggests that this compound may similarly exhibit potent anticancer activity.

Antimicrobial Activity

Compounds featuring the pyrrole moiety have been evaluated for their antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes.

Research Findings:
A comparative analysis demonstrated that similar compounds had minimum inhibitory concentrations (MIC) in the range of 5–50 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli . Given its structural similarities, it is plausible that our compound may exhibit comparable antimicrobial effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction: Similar compounds have been shown to activate apoptotic pathways in cancer cells through caspase activation.
  • Cell Cycle Arrest: Compounds with similar structures can interfere with cell cycle progression, particularly at the G1/S checkpoint.
  • Enzyme Inhibition: The presence of specific functional groups may allow for competitive inhibition of enzymes crucial for cellular metabolism in pathogens.

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